6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide, also known as Compound A, is a small molecule inhibitor that has shown potential in scientific research applications.
Mechanism of Action
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A works by binding to the active site of the targeted enzyme, preventing it from carrying out its normal function. In the case of carbonic anhydrase IX, this prevents the enzyme from regulating the pH of the extracellular environment, which is necessary for cancer cell survival. In the case of Mycobacterium tuberculosis, this compound A inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Biochemical and Physiological Effects:
This compound A has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound A.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A in lab experiments is its potency and specificity for certain enzymes. This allows for more precise manipulation of cellular pathways and can provide insights into disease mechanisms. However, one limitation of using this compound A is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several potential future directions for research on 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A. One area of interest is its potential as a cancer therapy, particularly for tumors that overexpress carbonic anhydrase IX. Another area of interest is its potential as an antibiotic, particularly for drug-resistant strains of Mycobacterium tuberculosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound A and to optimize its synthesis for larger-scale experiments.
Synthesis Methods
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoropyridine with 4-(2,6-dimethylmorpholin-4-yl)aniline in the presence of a base, followed by the addition of chlorosulfonic acid and then sodium hydroxide. The resulting compound is then purified using column chromatography. The yield of this compound A is typically around 50%.
Scientific Research Applications
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound A a potential candidate for cancer therapy. Additionally, this compound A has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, which causes tuberculosis.
properties
IUPAC Name |
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-11-9-22(10-12(2)25-11)16-5-3-13(7-15(16)19)21-26(23,24)14-4-6-17(18)20-8-14/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGJVGOEUCZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.